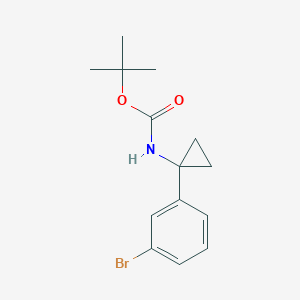

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate

Description

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate is a cyclopropane-containing carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-bromophenyl substituent on the cyclopropane ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for developing bioactive molecules, particularly those targeting enzyme inhibition (e.g., LSD1) . Its synthesis typically involves coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) under inert atmospheres, followed by purification via silica gel chromatography . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and elemental analysis (>95% purity) .

Properties

IUPAC Name |

tert-butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKVNNNOBLWBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions.

Reagents and Conditions :

-

Organometallic Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds in tetrahydrofuran (THF) at −78°C to room temperature.

-

Nucleophiles : Amines or thiols with palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) in dioxane at 80–100°C .

Example Reaction :

Yield: Up to 85% for aryl Grignard reagents.

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| PhMgBr | None | THF | −78°C | 82% |

| NH₂Bu | Pd(PPh₃)₄ | Dioxane | 100°C | 75% |

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed couplings with boronic acids, enabling biaryl synthesis.

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : Boronic acid transfers aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Conditions :

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

-

Base : K₂CO₃ or Cs₂CO₃.

Example :

Yield: 70–90%.

Oxidation

The cyclopropane ring can undergo ring-opening oxidation:

Reduction

Amidation and Coupling Reactions

The carbamate group reacts with acyl chlorides or anhydrides to form amides.

Example :

Conditions: Dichloromethane, room temperature, 12–24 h .

Functionalization via Cyclopropane Ring

The cyclopropane ring participates in [2+1] cycloadditions or strain-release reactions:

Stability and Side Reactions

-

Hydrolysis : The carbamate hydrolyzes in acidic/basic conditions to form 1-(3-bromophenyl)cyclopropanamine .

-

Thermal Decomposition : Degrades above 200°C, releasing isobutene and CO₂.

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate is a multifunctional building block in medicinal and materials chemistry. Its bromophenyl group enables cross-coupling, while the carbamate and cyclopropane moieties allow further derivatization. Experimental data highlight its utility in constructing complex architectures, such as biaryls and strained heterocycles .

Scientific Research Applications

Organic Synthesis

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds.

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to be transformed into biologically active molecules. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases. For instance:

- Antimicrobial Activity : Some studies have indicated that compounds derived from tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate may possess antibacterial or antifungal properties .

- Drug Intermediates : It can act as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways, potentially leading to new therapeutic agents.

Material Science

In industrial applications, this compound is used in producing various chemical products and materials. Its structural features allow it to be incorporated into polymers or other materials where specific chemical properties are required.

Case Study 1: Synthesis of Antimicrobial Agents

A research team explored the synthesis of novel antimicrobial agents using tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate as a precursor. By modifying the compound through nucleophilic substitution reactions, they developed a series of derivatives that showed enhanced activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies provided insights into how modifications influenced biological efficacy.

Case Study 2: Drug Development for Tuberculosis

Another study investigated the use of this compound in developing drugs targeting Mycobacterium tuberculosis. By incorporating tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate into a library of compounds screened against tuberculosis, researchers identified several promising candidates with low minimum inhibitory concentrations (MICs), indicating strong potential for further development as anti-tuberculosis agents .

Summary

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate is a significant compound in scientific research with diverse applications ranging from organic synthesis to medicinal chemistry and material science. Its ability to undergo various chemical transformations makes it a valuable tool for researchers aiming to develop new drugs and materials. Continued exploration of its derivatives will likely yield further insights into its potential applications in addressing modern scientific challenges.

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; participates in nucleophilic substitutions and cross-coupling reactions | Versatile reactivity allows formation of diverse derivatives |

| Medicinal Chemistry | Potential drug intermediate; development of biologically active molecules | Promising antimicrobial activity observed |

| Material Science | Utilized in producing various chemical products and materials | Structural features enable incorporation into polymers |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate involves its role as a protecting group in organic synthesis. The Boc group protects reactive amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine group, allowing further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate with its analogs based on synthesis, physicochemical properties, and biological activity:

Physicochemical Properties

- Melting Points : The 3-bromophenyl derivative (121–123°C) has a significantly lower melting point than the phenyl analog (188–189°C), reflecting differences in crystal packing due to halogen size and polarity .

- Purity : All Boc-protected carbamates in –3 exceed 95% purity via elemental analysis, ensuring reliability in downstream applications .

Biological Activity

tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a tert-butyl group, a cyclopropyl moiety, and a brominated phenyl ring, is hypothesized to interact with various biological targets, influencing enzymatic activities and cellular processes.

- Molecular Formula : C₁₅H₁₈BrN₃O₂

- Molecular Weight : 326.23 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate nitrogen, linked to a cyclopropyl ring substituted with a 3-bromophenyl group. This configuration may enhance its lipophilicity and bioavailability.

The biological activity of tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate is primarily attributed to its interactions with specific enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : It might also interact with cellular receptors, potentially altering signaling pathways.

Biological Activity Data

Recent studies have explored the biological activities associated with compounds structurally similar to tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate. Although specific data on this compound is limited, insights can be drawn from related research.

Table 1: Biological Activities of Related Compounds

Case Studies

- Inhibition of GSK-3β : A study demonstrated that similar carbamate derivatives exhibit significant inhibitory effects on GSK-3β, an enzyme implicated in various diseases, including cancer and neurodegeneration. The IC50 values ranged from 5 to 15 µM, indicating potential therapeutic applications in targeting this enzyme .

- Antimycobacterial Activity : Research focused on polyketide synthase inhibitors revealed that compounds with similar structural motifs showed promising activity against Mycobacterium tuberculosis. These findings suggest that tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate may also exhibit antimycobacterial properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate is crucial for evaluating its therapeutic potential. Preliminary assessments indicate:

- Absorption : The lipophilic nature of the compound suggests good absorption characteristics.

- Metabolism : Potential metabolic pathways may include oxidation and hydrolysis, leading to various metabolites.

- Toxicity : Limited toxicity data are available; however, structural analogs have shown varying degrees of cytotoxicity in cell lines.

Q & A

Q. What analytical methods validate the absence of dimerization byproducts in cyclopropane carbamates?

- Methodological Answer : Use HRMS (High-Resolution Mass Spectrometry) to detect low-abundance dimers. 2D NMR (e.g., NOESY) can identify spatial proximity between cyclopropane protons and adjacent groups, ruling out unintended cross-reactions .

Regulatory & Compliance

Q. Q. How to ensure disposal of tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate complies with international guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.